N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide typically involves the reaction of 2-aminophenol with carboxylic acids or their derivatives under specific conditions. One common method involves heating carboxylic acids with ortho-aminophenol in the presence of polyphosphoric acid (PPA) to form the benzoxazole ring . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the synthesis of fluorescent materials and optical brighteners.
Industrial Chemistry: It serves as an intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antibacterial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide can be compared with other benzoxazole derivatives such as:
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
These compounds share similar structural features but differ in their chemical properties and biological activities, making this compound unique in its applications and effects.
Properties
Molecular Formula |
C22H16Cl2N2O3 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C22H16Cl2N2O3/c1-12-7-8-13(22-26-17-5-3-4-6-19(17)29-22)9-18(12)25-21(27)15-10-14(23)11-16(24)20(15)28-2/h3-11H,1-2H3,(H,25,27) |
InChI Key |
JEYZWXBBMWJJMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C(=CC(=C4)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.